molecular formula C10H6BrNO3 B1409756 Methyl 2-bromo-6-cyano-4-formylbenzoate CAS No. 1807023-33-1

Methyl 2-bromo-6-cyano-4-formylbenzoate

Cat. No.: B1409756
CAS No.: 1807023-33-1
M. Wt: 268.06 g/mol
InChI Key: STYCWUWEFNNWKB-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-cyano-4-formylbenzoate is a benzoyl derivative with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-6-cyano-4-formylbenzoate can be synthesized through various synthetic routesThe reaction conditions typically involve the use of bromine or a brominating agent, followed by cyanation and formylation reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and subsequent functional group transformations. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-cyano-4-formylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano and formyl groups can be reduced to primary amines and alcohols, respectively.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups replacing the bromine atom.

    Reduction Reactions: Products include primary amines and alcohols.

    Oxidation Reactions: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-bromo-6-cyano-4-formylbenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-cyano-4-formylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s bromine, cyano, and formyl groups allow it to participate in various chemical reactions, leading to the formation of new compounds with potential biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-4-formylbenzoate: Similar structure but lacks the cyano group.

    Methyl 2-cyano-4-formylbenzoate: Similar structure but lacks the bromine atom.

    Methyl 2-bromo-6-cyano-benzoate: Similar structure but lacks the formyl group.

Uniqueness

Methyl 2-bromo-6-cyano-4-formylbenzoate is unique due to the presence of all three functional groups (bromine, cyano, and formyl) on the benzoyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-bromo-6-cyano-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)9-7(4-12)2-6(5-13)3-8(9)11/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYCWUWEFNNWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-bromo-6-cyano-4-formylbenzoate
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Methyl 2-bromo-6-cyano-4-formylbenzoate

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